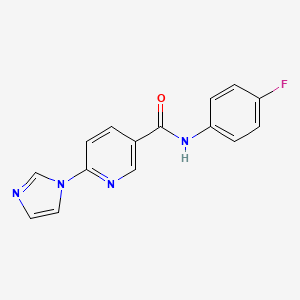
N-(4-氟苯基)-6-(1H-咪唑-1-基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C15H11FN4O and its molecular weight is 282.278. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- NfCYP51 是脑部感染性变形虫福氏耐格里阿米巴 固醇生物合成途径中的一种必需酶。 抑制这种酶可能导致开发出用于治疗由这种病原体引起的感染的新型抗真菌药物 .
抗真菌活性
区域控制的咪唑合成
总之,NfCYP51 代表了抗真菌药物开发的一个很有希望的靶标,特别是针对福氏耐格里阿米巴感染。其结构洞察和脑穿透潜力使其成为一个令人兴奋的研究领域。研究人员正在继续探索其在对抗脑部疾病方面的应用。 🌟
作用机制
Target of Action
The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is an essential enzyme in Naegleria fowleri, sterol 14-demethylase (NfCYP51) . This enzyme plays a crucial role in the survival and proliferation of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis in humans .
Mode of Action
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide interacts with its target, NfCYP51, by inhibiting its function . The inhibition of NfCYP51 disrupts the normal functioning of Naegleria fowleri, leading to its death .
Biochemical Pathways
The inhibition of NfCYP51 by N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide affects the sterol biosynthesis pathway in Naegleria fowleri . Sterol 14-demethylase is a key enzyme in this pathway, and its inhibition disrupts the production of essential sterols, leading to detrimental effects on the amoeba .
Pharmacokinetics
It has been observed that compounds similar to n-(4-fluorophenyl)-6-(1h-imidazol-1-yl)nicotinamide are readily taken up into the brain . This suggests that N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for treating brain infections like primary amoebic meningoencephalitis .
Result of Action
The result of the action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is the death of Naegleria fowleri due to the disruption of essential biochemical pathways . This leads to the potential eradication of the infection in the host.
生化分析
Biochemical Properties
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sterol 14-demethylase (CYP51), which is crucial in the biosynthesis of sterols. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has been shown to bind to other proteins involved in cellular signaling pathways, affecting their function and downstream effects.
Cellular Effects
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sterol 14-demethylase (CYP51), inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in membrane structure and function. Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can bind to transcription factors, modulating their activity and resulting in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can lead to sustained alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant disruptions in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can exhibit toxic effects, including cell death and tissue damage .
Metabolic Pathways
N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of sterol 14-demethylase (CYP51), leading to disruptions in sterol biosynthesis and alterations in metabolic pathways related to lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in metabolite levels and metabolic flux.
Transport and Distribution
Within cells and tissues, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can interact with binding proteins that regulate its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize to the endoplasmic reticulum, where it interacts with sterol 14-demethylase (CYP51) and other enzymes involved in lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can be targeted to other subcellular compartments through specific signaling sequences and modifications.
属性
IUPAC Name |
N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYMFDPMJFNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)
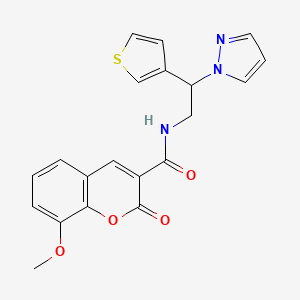

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)
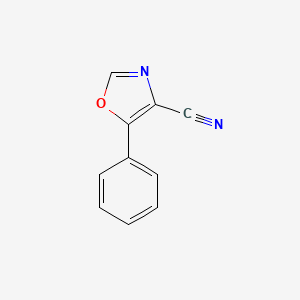

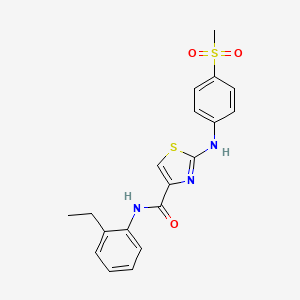
![3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510038.png)
![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)
![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)
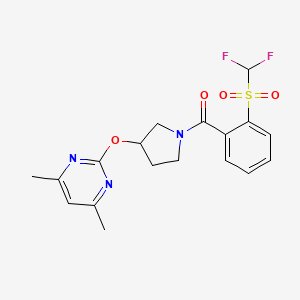
![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)
